4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a synthetic organic compound that emerged as a lead compound in a research program focused on discovering novel inhibitors for branched-chain aminotransferase mitochondrial (BCATm) []. BCATm is a metabolic enzyme involved in amino acid metabolism and has been recognized as a potential therapeutic target for obesity. This compound represents a novel structural class of BCATm inhibitors and serves as a valuable starting point for further research and development of BCATm-targeted therapies for metabolic disorders.
The molecular structure of 4-((1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine was elucidated through X-ray crystallography, providing valuable insights into its binding interactions with the BCATm enzyme []. The crystal structure revealed that the compound binds to the active site of BCATm, adjacent to the pyridoxal 5'-phosphate (PLP) cofactor. Specific interactions between the compound and amino acid residues within the active site were also identified, highlighting key structural features responsible for its inhibitory activity.
4-((1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine acts as a competitive inhibitor of BCATm []. By binding to the active site of the enzyme, it prevents the natural substrate, branched-chain amino acids, from binding and undergoing transamination. This inhibition disrupts the normal metabolic function of BCATm, potentially leading to therapeutic effects in metabolic disorders such as obesity.
The available literature does not provide detailed information on the physical and chemical properties of 4-((1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine []. Further research is needed to characterize its properties, including solubility, melting point, stability, and other relevant parameters.
The primary application of 4-((1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine identified in the literature is as a lead compound for the development of novel BCATm inhibitors []. Its discovery through DNA-encoded library screening and subsequent validation as a potent and selective BCATm inhibitor highlights its potential as a starting point for developing therapeutics targeting metabolic diseases like obesity.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: